molecular formula C16H15BrOS B1521054 3-(3-Bromophenyl)-2'-thiomethylpropiophenone CAS No. 898782-27-9

3-(3-Bromophenyl)-2'-thiomethylpropiophenone

Cat. No. B1521054
CAS RN: 898782-27-9
M. Wt: 335.3 g/mol
InChI Key: WCLFIAUKIXMXEE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2'-thiomethylpropiophenone (3-BTP) is a synthetic compound with a variety of applications in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds, as a reagent for the preparation of organometallic complexes, and as a catalyst for the synthesis of fine chemicals. 3-BTP is a colorless, odorless, and non-toxic compound that is stable at room temperature.

Scientific Research Applications

Synthesis of Monoisomeric Phthalocyanines

3-(3-Bromophenyl)-2’-thiomethylpropiophenone: is utilized in the synthesis of monoisomeric phthalocyanines . These compounds are significant due to their stability and electronic properties, making them suitable for use in photodynamic therapy, as photosensitizers, and in the development of organic semiconductors.

Creation of Phthalocyanine-Fullerene Dyads

The compound serves as a precursor in the creation of phthalocyanine-fullerene dyads . These dyads are studied for their potential in organic photovoltaic cells due to their ability to improve charge separation and increase the efficiency of electron transfer.

Natural Product Synthesis

It acts as a starting material in the synthesis of natural products, particularly in the formation of chromenones and coumarins . These are important for developing new pharmaceuticals and agrochemicals due to their diverse biological activities.

Medicinal Chemistry

In medicinal chemistry, 3-(3-Bromophenyl)-2’-thiomethylpropiophenone derivatives are explored for their therapeutic potential . The bromine atom in the compound can be modified to create new molecules with possible antiviral, antibacterial, or anticancer properties.

Organic Synthesis Intermediate

The compound is an intermediate in organic synthesis, used in the preparation of various esters and other derivatives . This is crucial for the manufacture of specialized pharmaceuticals and fine chemicals.

Enzyme Inhibition Studies

It is also used in enzyme inhibition studies . By modifying the compound, researchers can study the interaction between the inhibitor and the enzyme, which is fundamental in the design of new drugs.

properties

IUPAC Name

3-(3-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLFIAUKIXMXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201220
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2'-thiomethylpropiophenone

CAS RN

898782-27-9
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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